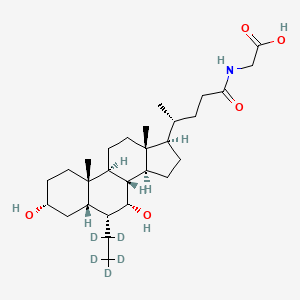
Glyco-obeticholic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyco-obeticholic acid-d5 is a deuterium-labeled derivative of Glyco-obeticholic acid, which is an active metabolite of Obeticholic acid. Obeticholic acid is a farnesoid X receptor agonist that is used in the treatment of various liver diseases . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Métodos De Preparación
The synthesis of Glyco-obeticholic acid-d5 involves the incorporation of deuterium into Glyco-obeticholic acid. The preparation typically follows the synthetic routes used for Obeticholic acid, with modifications to introduce deuterium. A novel scalable four-step process has been developed to improve the synthesis of Obeticholic acid, which includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process can be adapted for the synthesis of this compound by using deuterated reagents.
Análisis De Reacciones Químicas
Glyco-obeticholic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Glyco-obeticholic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving farnesoid X receptor activation and its effects on liver diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Glyco-obeticholic acid-d5, like its non-deuterated counterpart, acts as a farnesoid X receptor agonist. Activation of this receptor suppresses the synthesis of bile acids from cholesterol and increases their transport out of hepatocytes . This reduces the overall size of the circulating bile acid pool and promotes choleresis. The molecular targets involved include the farnesoid X receptor and various enzymes in the bile acid synthesis pathway .
Comparación Con Compuestos Similares
Glyco-obeticholic acid-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Glyco-obeticholic acid: The non-deuterated form, used in similar research applications.
Tauro-obeticholic acid: Another metabolite of Obeticholic acid, conjugated with taurine.
Obeticholic acid: The parent compound, used in the treatment of liver diseases. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies.
Propiedades
Fórmula molecular |
C28H47NO5 |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |
Clave InChI |
MTLPUOZJBFHNSO-UDMQDPCHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O |
SMILES canónico |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
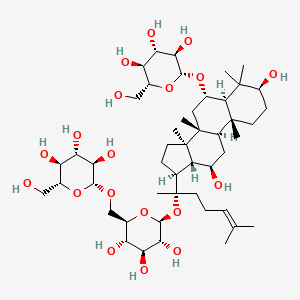
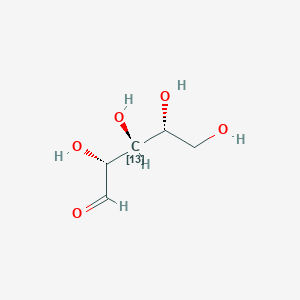
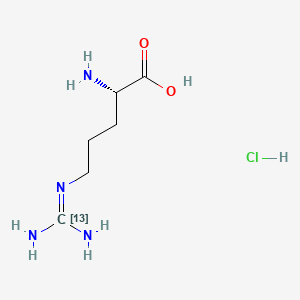
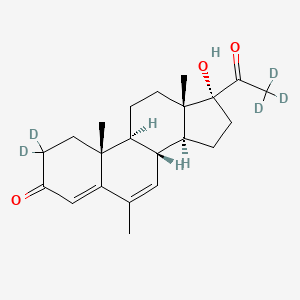

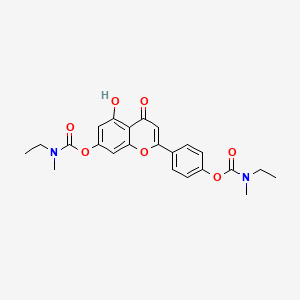
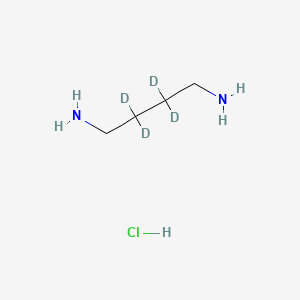
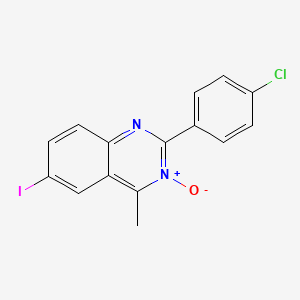
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
